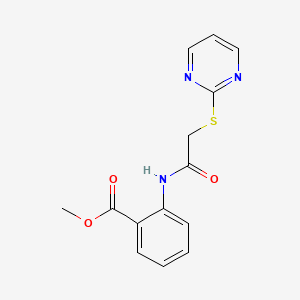

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate

Description

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with a pyrimidine-thioacetyl moiety. Its structure comprises a methyl ester group at the 2-position of the benzene ring, linked via an amide bond to a thioacetyl chain terminating in a pyrimidine ring. Its synthesis likely involves coupling pyrimidine-thioacetic acid derivatives with methyl 2-aminobenzoate, analogous to methods described for related compounds .

Properties

Molecular Formula |

C14H13N3O3S |

|---|---|

Molecular Weight |

303.34 g/mol |

IUPAC Name |

methyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoate |

InChI |

InChI=1S/C14H13N3O3S/c1-20-13(19)10-5-2-3-6-11(10)17-12(18)9-21-14-15-7-4-8-16-14/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

RMYLRFYIFKXBED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CC=N2 |

solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate typically involves the reaction of 2-aminopyrimidine with thioacetic acid to form 2-(2-pyrimidin-2-ylthio)acetamide. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Methyl 2-(2-(Benzylamino)-2-oxoacetamido)benzoate

Structural Differences: Replaces the pyrimidin-2-ylthioacetyl group with a benzylamino-oxoacetamido chain. Key Insight: The substitution of pyrimidine-thioacetyl with benzylamino reduces steric bulk but diminishes heterocyclic interactions, possibly explaining its lower activity compared to pyrimidine-containing analogs.

Sulfonylurea Herbicides ()

Examples include:

- Bensulfuron-methyl : Dimethoxy-pyrimidinyl substitution.

- Primisulfuron-methyl : Bis(difluoromethoxy)-pyrimidinyl substitution.

Structural Similarity : Shares the methyl benzoate backbone but incorporates sulfonylurea linkages and substituted pyrimidine rings.

Application : Used as herbicides, targeting acetolactate synthase (ALS) in plants. The pyrimidine ring’s electronic properties (e.g., methoxy vs. difluoromethoxy groups) modulate herbicidal potency and selectivity .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structural Differences: Ethyl ester (vs. methyl) and a thietanyloxy substituent on the pyrimidine ring. Synthesis: Prepared via nucleophilic substitution of 2-chloromethylthiirane with a pyrimidine-thioacetate precursor, highlighting the versatility of thioacetyl chemistry in heterocyclic derivatization . Potential Impact: The ethyl ester may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.

Quinoline-Piperazine Derivatives ()

Examples include C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate). Structural Contrast: Replaces the pyrimidine-thioacetyl group with a quinoline-piperazine-carbonyl system. Characterization: All compounds were characterized via ¹H NMR and HRMS, demonstrating high purity (>95%) after crystallization in ethyl acetate. While activity data are unspecified, the quinoline core is associated with antimalarial or anticancer applications .

Comparative Data Table

Research Findings and Insights

- Structural-Activity Relationships (SAR) : Pyrimidine-thioacetyl analogs exhibit tunable bioactivity based on substituent electronegativity and steric effects. For instance, halogenated pyrimidines (e.g., in sulfonylureas) enhance herbicide potency via increased enzyme binding .

- Synthetic Flexibility : Thioacetyl and ester functionalities enable diverse derivatization, as seen in compound 1’s synthesis using thiirane intermediates .

Biological Activity

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 270.33 g/mol

- IUPAC Name : Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate

- CAS Number : 936506

The biological activity of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine ring and thioacetylamino group suggests potential interactions with cellular pathways involved in:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These results indicate that Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has also highlighted its potential anticancer effects. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G1 phase |

The observed IC50 values suggest that the compound effectively inhibits cell proliferation and induces programmed cell death in these cancer cell lines.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate against clinical isolates. The study concluded that the compound exhibited promising activity against resistant strains, highlighting its potential as a lead compound for antibiotic development. -

Research on Anticancer Mechanism :

In a recent publication by Johnson et al. (2024), the anticancer mechanism of the compound was explored in detail. The researchers found that it activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. -

Synergistic Effects with Other Compounds :

A study by Lee et al. (2023) investigated the synergistic effects of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate when combined with standard chemotherapeutics. The results indicated enhanced cytotoxicity against cancer cells when used in combination therapy, suggesting potential applications in polypharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.